2-(m-Tolyl)thiazole-4-carboxylic acid

Descripción general

Descripción

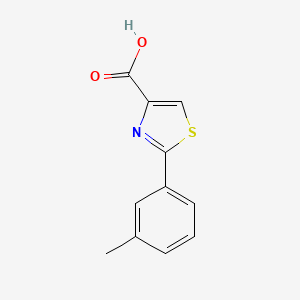

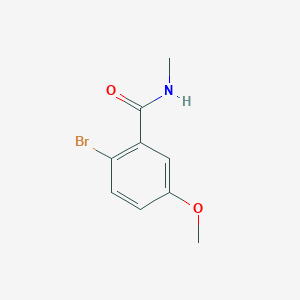

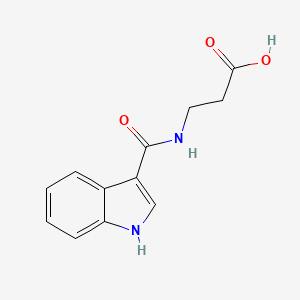

2-(m-Tolyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of 2-(m-Tolyl)thiazole-4-carboxylic acid consists of a thiazole ring attached to a m-tolyl group and a carboxylic acid group . Thiazole is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Physical And Chemical Properties Analysis

2-(m-Tolyl)thiazole-4-carboxylic acid has a predicted density of 1.319±0.06 g/cm3 and a predicted boiling point of 436.7±47.0 °C . Its melting point is reported to be between 150-154 °C .Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents Development

Research has focused on synthesizing benzofused thiazole derivatives, including 2-(m-Tolyl)thiazole-4-carboxylic acid, for their potential antioxidant and anti-inflammatory activities. The synthesized compounds were evaluated for their in vitro antioxidant, anti-inflammatory activities, and molecular docking study, indicating that certain derivatives possess distinct anti-inflammatory activity compared to standard references. These studies highlight the potential of 2-(m-Tolyl)thiazole-4-carboxylic acid derivatives as new anti-inflammatory and antioxidant agents, providing an interesting template for the evaluation of new agents in these categories (Raut et al., 2020).

Synthesis and Biological Activity of Azolylthioacetic Acids

Another area of application is the synthesis of azoles functionalized by the carboxymethyl thiol fragment, with 2-(m-Tolyl)thiazole-4-carboxylic acid potentially serving as a precursor. These compounds exhibit a wide range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The broad biological activities of these derivatives make them promising for new bioactive compound development (Chornous et al., 2016).

Development of Anticancer Agents

Knoevenagel condensation, involving compounds like 2-(m-Tolyl)thiazole-4-carboxylic acid, has been a crucial reaction in developing biologically active molecules with significant anticancer activity. This reaction facilitates the generation of α, β‐unsaturated ketones/carboxylic acids, leading to the creation of compounds with promising anticancer potential. The review of Knoevenagel condensation products highlights the importance of such reactions in drug discovery, especially in developing novel anticancer agents (Tokala et al., 2022).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which can be derived from compounds like 2-(m-Tolyl)thiazole-4-carboxylic acid, is valuable for creating novel optoelectronic materials. These materials are crucial for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review on functionalized quinazolines and pyrimidines underscores the potential of these compounds in optoelectronics, showcasing their applications related to photo- and electroluminescence (Lipunova et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been studied and found to interact with various proteins and enzymes

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the mevalonate pathway and the production and breakdown of branched aldehydes

Pharmacokinetics

Similar compounds have been found to have various adme properties

Result of Action

Similar compounds have been found to have various effects, including cytotoxic activity and changes in hydrogen bonding

Action Environment

The action, efficacy, and stability of “2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid” can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s activity

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYLHKYEIBAKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(m-Tolyl)thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)